

2-Bromobutanenitrile versus other bromonitriles

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Compound Focus: 2-Bromobutanenitrile

CAS No.: 41929-78-6

Cat. No.: S1921756

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Chemical Profile Comparison

The table below summarizes the key identifiers and physical properties of **2-bromobutanenitrile** and 4-bromobutanenitrile.

Property	2-Bromobutanenitrile	4-Bromobutanenitrile (4-Bromobutyronitrile)
CAS Number	41929-78-6 [1] [2] [3]	5332-06-9 [4]
Molecular Formula	C ₄ H ₆ BrN [1] [2] [5]	C ₄ H ₆ BrN [4]
Molecular Weight	148.00 g/mol [1] [2] [3]	148.00 g/mol [4]
Boiling Point	69-73 °C at 10 Torr [2] [3]	207.0 ± 13.0 °C at 760 mmHg [4]
Density	1.4766 g/cm ³ [2] [3]	1.5 ± 0.1 g/cm ³ [4]
Structure (SMILES)	CCC(C#N)Br [5]	Information absent
Synonym	α-Bromobutyronitrile	γ-Bromobutyronitrile, 3-Cyanopropyl bromide [4]

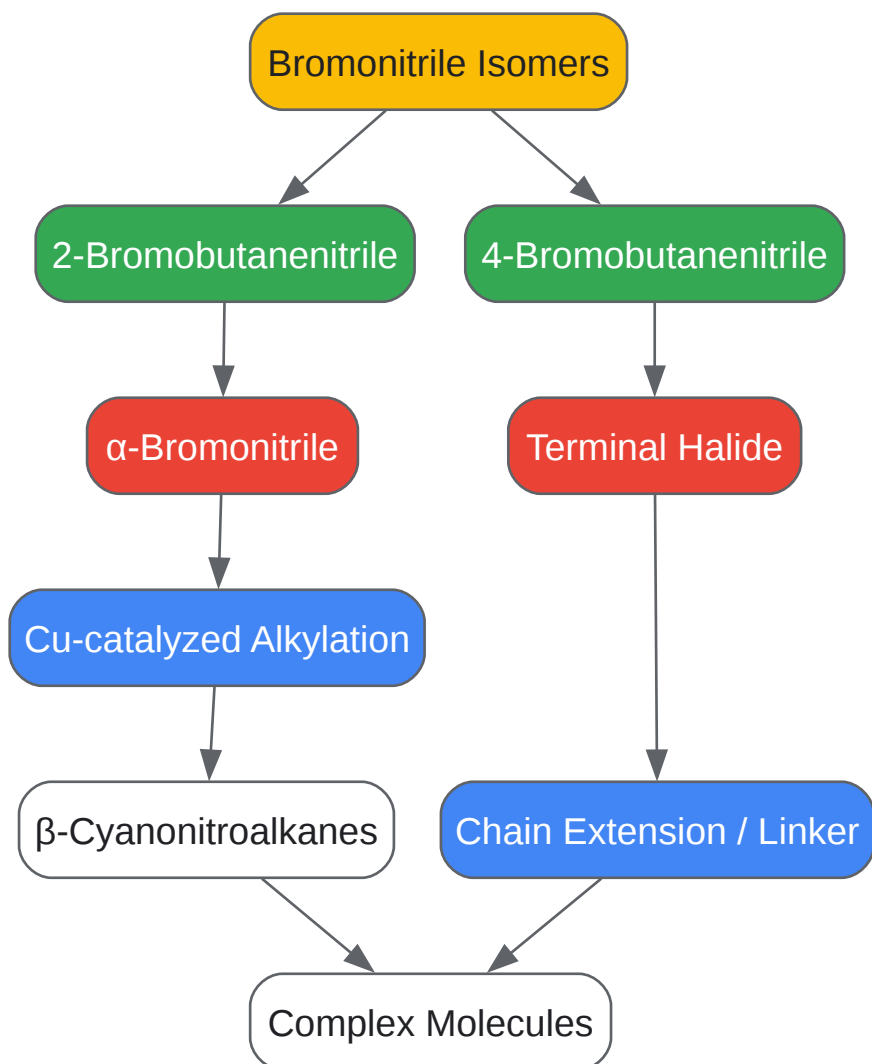
> **Note:** The notable difference in boiling points is due to the different pressures at which they were measured. The data for **2-bromobutanenitrile** was measured at a low pressure (10 Torr), while the data for the 4-bromo isomer was measured at standard atmospheric pressure (760 mmHg).

Synthetic Applications

The search results highlight a key difference in the synthetic applications of these two isomers, stemming from the position of the bromine atom.

- **2-Bromobutanenitrile (An α -Bromonitrile):** This compound belongs to the **α -bromonitrile** family. A research article describes a specific application for this class of molecules: they can serve as alkylating agents in **copper-catalyzed reactions with nitroalkanes** [6]. This method provides a pathway to synthesize **β -cyanonitroalkanes**, which are valuable, multi-functional building blocks. These products can be further converted into 1,3-diamines, cyanoalkenes, and 5-aminoisoxazoles [6].
- **4-Bromobutanenitrile (A Halogenalkyl Nitrile):** With the bromine atom at the terminal end of the chain, this compound is functionally a **3-Cyanopropyl bromide** [4]. Its structure makes it a useful precursor for introducing a cyano-terminated chain into a molecule, often acting as a linker to extend carbon chains or build more complex structures.

The following diagram illustrates the distinct roles these isomers play in chemical synthesis, based on the information from the search results.



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Safety and Handling Overview

The safety profiles of these compounds also differ, with **2-bromobutanenitrile** appearing to pose more severe hazards.

Hazard Aspect	2-Bromobutanenitrile	4-Bromobutanenitrile
GHS Signal Word	Danger [2]	Warning [4]

| **Hazard Statements** | **H301:** Toxic if swallowed. **H314:** Causes severe skin burns and eye damage. [2] | **H302:** Harmful if swallowed. **H312:** Harmful in contact with skin. **H332:** Harmful if inhaled. [4] | | **Key Precaution** | Requires extensive precautions, including using **poison control centers**, and protection against inhalation, skin contact, and eye contact [2]. | Precautionary measures focus on washing and wearing protective clothing [4]. |

Key Selection Guide for Researchers

For scientists and development professionals, the choice between these isomers is fundamentally determined by the synthetic goal:

- **Choose 2-Bromobutanenitrile** when your synthesis requires:
 - An **α -bromonitrile** for **carbon-carbon bond-forming reactions**, such as the copper-catalyzed synthesis of β -cyanonitroalkanes as described in the research literature [6].
 - **Note:** Be prepared to implement rigorous safety protocols due to its higher toxicity and corrosivity [2].
- **Choose 4-Bromobutanenitrile** when your synthesis requires:
 - A **cyanoalkyl chain with a terminal leaving group** for reactions like nucleophilic substitutions to create longer chain molecules or functional materials [4].
 - A compound with a **relatively lower acute toxicity profile** compared to the α -substituted isomer, though it still requires careful handling [4].

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